Bromine Content and Flame-Retardant Contribution
The target compound carries 26.0 wt% bromine (2 Br atoms; C27H34Br2O6, MW 614.36), positioning it as a moderate bromine-content flame-retardant intermediate. Its closest structural analog, the tetrabromo ring-substituted variant (CAS 65581-16-0; C27H32Br4O6, MW 772.16), carries 41.4 wt% bromine—a 1.59-fold higher bromine loading . For context, the industry-standard flame retardant tetrabromobisphenol A (TBBPA, C15H12Br4O2, MW 543.9) carries 58.8 wt% bromine [1]. Bromine content in halogenated bisphenol A derivatives correlates positively with limiting oxygen index (LOI) in the host polymer: TBBPA-based homopolycarbonate exhibits an LOI of approximately 25.5–93 depending on backbone structure, versus 25.5 for non-halogenated bisphenol A polycarbonate [2]. The target compound's intermediate bromine loading (26.0%) is suited for applications requiring a balance between flame-retardant contribution and retention of solubility, melt processability, and reduced environmental persistence relative to higher-bromine analogs . Because the bromine resides exclusively on aliphatic ester side chains rather than aromatic rings, thermal debromination (HBr release) is expected to occur at lower onset temperatures compared to the tetrabromo analog, consistent with the lower C–Br bond dissociation energy of aliphatic α-bromoesters versus aromatic bromides [3].
41.4 wt% (tetrabromo analog)
58.8 wt% (TBBPA)
| Evidence Dimension | Bromine content (wt%) |
|---|---|
| Target Compound Data | 26.0 wt% Br (C27H34Br2O6, MW 614.36) |
| Comparator Or Baseline | Tetrabromo analog (CAS 65581-16-0): 41.4 wt% Br (C27H32Br4O6, MW 772.16); TBBPA (CAS 79-94-7): 58.8 wt% Br (C15H12Br4O2, MW 543.9) |
| Quantified Difference | Target Br content is 0.63× that of the tetrabromo analog and 0.44× that of TBBPA |
| Conditions | Calculated from exact molecular formulas and atomic masses (Br = 79.904 g/mol). Molecular weights from supplier technical datasheets (Alfa Chemistry, ChemBlink). |
Why This Matters
For procurement decisions, bromine content directly governs the loading rate required to achieve a target LOI in the final polymer formulation, with lower-bromine compounds requiring higher addition levels but offering better mechanical property retention and lower compound viscosity during processing.
- [1] Wikipedia. Tetrabromobisphenol A. C15H12Br4O2, MW 543.9, bromine content ~58.8%. Fire-retarding properties correlate with bromine content. View Source
- [2] Preparation and properties of flame-retardant polycarbonates and copolycarbonates from 3,3′,5,5′-tetrabromobisphenol AF and bisphenol A. Polymer. 1997;38(22):5545-5550. LOI of homopolycarbonates: BPA-based = 25.5; tetrabromobisphenol AF-based = 93. View Source
- [3] Pelras T et al. Photochem Photobiol Sci. 2017;16:649-662. Brominated monomers cleave at C–Br bonds delivering aryl and bromine radicals; quantum yields for photolysis of halogenated monomers ~0.1 (acrylates) to 0.2 (methacrylates). View Source
